molecular formula C34H45ClN4O9 B12409288 DBCO-PEG3-oxyamine-Boc (hydrochloride)

DBCO-PEG3-oxyamine-Boc (hydrochloride)

Cat. No.: B12409288
M. Wt: 689.2 g/mol
InChI Key: XUYGSZLKYSJRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Strain-Promoted Click Chemistry Reagents

The evolution of DBCO-PEG3-oxyamine-Boc (hydrochloride) originates from Carolyn Bertozzi's pioneering work on strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Early cyclooctyne derivatives like difluorinated cyclooctyne (DIFO) demonstrated copper-free click chemistry potential but suffered from synthetic complexity and suboptimal reaction rates (~0.002 M⁻¹s⁻¹). The introduction of dibenzocyclooctyne (DBCO) in 2011 marked a breakthrough, with its benzannulated structure providing both ring strain (19 kcal/mol) and π-electron stabilization, accelerating cycloaddition kinetics to 0.1–0.3 M⁻¹s⁻¹.

Further refinements addressed solubility challenges through PEGylation. The addition of triethylene glycol (PEG3) spacers between the DBCO core and functional groups improved aqueous compatibility while maintaining reaction efficiency. Incorporation of tert-butoxycarbonyl (Boc) protecting groups on the oxyamine moiety enabled selective deprotection strategies, allowing sequential conjugation workflows. These developments culminated in the current hydrochloride salt formulation, which enhances stability during storage and handling.

Table 1: Evolution of Cyclooctyne Reaction Kinetics

Cyclooctyne Derivative Second-Order Rate Constant (M⁻¹s⁻¹) Year
OCT (Cyclooctyne) 0.002 2004
DIFO 0.08 2007
DBCO 0.31 2011
DBCO-PEG3 derivatives 0.25–0.29 2015

Role in Modern Bioconjugation Strategies

DBCO-PEG3-oxyamine-Boc (hydrochloride) addresses three critical challenges in contemporary bioconjugation:

  • Orthogonality : The DBCO moiety reacts selectively with azides via SPAAC, enabling conjugation in living systems without copper catalysts. This avoids cytotoxicity associated with traditional Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Spatial Control : The 11.6 Å PEG3 spacer (3 ethylene oxide units) reduces steric hindrance between bulky biomolecules, maintaining binding site accessibility. Molecular dynamics simulations show a 40% increase in conjugation efficiency compared to non-PEGylated analogs.
  • Sequential Modification : The Boc-protected oxyamine allows controlled two-step conjugations. Initial SPAAC with azides is followed by Boc deprotection (e.g., using trifluoroacetic acid), exposing the oxyamine for subsequent ketone/aldehyde ligation.

Recent applications include:

  • Site-specific antibody-drug conjugate synthesis via Fc-glycan azide labeling
  • Multimodal prostate-specific membrane antigen (PSMA) ligands for combined radio/fluorescence imaging
  • Surface functionalization of lipid nanoparticles for targeted mRNA delivery

Systematic Nomenclature and Structural Classification

The compound's IUPAC name reflects its modular architecture:
(1R,8S,9S)-N-(3-((2-(2-(3-(Bis(tert-butoxycarbonyl)aminooxy)propoxy)ethoxy)ethoxy)propylcarbamoyl)methyl)-bicyclo[6.1.0]non-4-yne-9-methanol hydrochloride

Structural Components :

  • Dibenzocyclooctyne (DBCO) Core :
    • Bicyclo[6.1.0]non-4-yne scaffold with fused benzene rings
    • Provides 19 kcal/mol ring strain for SPAAC reactivity
  • PEG3 Spacer :
    • Triethylene glycol chain (OCH₂CH₂)₃
    • Molecular weight: 150.17 g/mol
  • Oxyamine-Boc Group :
    • Protected amine (NH-O-) with two tert-butoxycarbonyl groups
    • Deprotection yields nucleophilic NH₂-O- for carbonyl reactions

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Formula C₃₄H₄₅ClN₄O₉
Molecular Weight 689.20 g/mol
CAS Number 2748394-67-2
LogD (pH 7.4) -2.4 to -4.4
Aqueous Solubility >50 mM (in PBS)

Properties

Molecular Formula

C34H45ClN4O9

Molecular Weight

689.2 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate;hydrochloride

InChI

InChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H

InChI Key

XUYGSZLKYSJRGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl

Origin of Product

United States

Preparation Methods

Protection of Oxyamine with Boc Group

The oxyamine group (-ONH2) is first protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps. This is achieved by reacting the oxyamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours, yielding Boc-oxyamine with >90% efficiency.

Table 1: Reaction Conditions for Boc Protection of Oxyamine

Parameter Condition
Reagents Oxyamine, Boc2O, TEA/DIPEA
Solvent DCM or THF
Temperature 0°C → 25°C (gradual warming)
Reaction Time 4–6 hours
Yield 90–95%

PEG3 Spacer Incorporation

The Boc-protected oxyamine is then conjugated to a triethylene glycol (PEG3) spacer. This step typically employs carbodiimide-mediated coupling, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid terminus of PEG3 for reaction with the Boc-oxyamine’s amine group. The reaction is conducted in dimethylformamide (DMF) or acetonitrile (ACN) at room temperature for 12–18 hours, achieving 85–90% conversion.

Conjugation of DBCO Moiety

The DBCO group is introduced via NHS ester chemistry, leveraging the reactivity of the PEG3 intermediate’s terminal amine.

Activation of DBCO as NHS Ester

DBCO-COOH is converted to its NHS ester (DBCO-NHS) using EDC and NHS in anhydrous DMF. This activation step ensures efficient coupling to the Boc-oxyamine-PEG3 intermediate. The reaction is monitored via thin-layer chromatography (TLC) or LC-MS to confirm complete conversion.

Coupling Reaction

The Boc-oxyamine-PEG3 intermediate is reacted with DBCO-NHS in a 1:1.2 molar ratio, with DIPEA as a base to neutralize HCl byproducts. The mixture is stirred at room temperature for 1–2 hours, yielding DBCO-PEG3-oxyamine-Boc as a crude product.

Table 2: DBCO Conjugation Parameters

Parameter Condition
Molar Ratio 1:1.2 (PEG3 intermediate:DBCO-NHS)
Solvent DMF or DMSO
Catalyst DIPEA
Reaction Time 1–2 hours
Conversion Rate 95–98%

Purification and Isolation Techniques

Crude DBCO-PEG3-oxyamine-Boc is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) under basic conditions (0.1% NH4OH in water/ACN). Fractions containing the target compound are lyophilized to obtain a white powder. The hydrochloride salt is formed by treating the purified product with 6N HCl in ACN, followed by solvent removal under reduced pressure.

Table 3: Purification Protocol

Step Detail
Method RP-HPLC (C18 column)
Mobile Phase Water/ACN + 0.1% NH4OH
Gradient 10–90% ACN over 30 minutes
Purity Post-Purification >95% (confirmed by LC-MS)

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H NMR (600 MHz, DMSO-d6) confirms the presence of DBCO aromatic protons (δ 7.2–7.8 ppm), PEG3 methylene signals (δ 3.5–3.7 ppm), and Boc tert-butyl groups (δ 1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS): HRMS (ESI) matches the theoretical mass of C34H45ClN4O9 ([M]+: 689.2 g/mol).

Purity Assessment

LC-MS analysis under acidic and basic conditions ensures the absence of unreacted starting materials or side products. The compound exhibits a single peak with >95% purity.

Comparative Analysis of Synthetic Approaches

Two primary strategies dominate the synthesis of DBCO-PEG3-oxyamine-Boc (hydrochloride):

Stepwise Assembly (Modular Approach)

  • Advantages: Enables precise control over each functional group; ideal for small-scale synthesis.
  • Disadvantages: Time-intensive; requires multiple purification steps.

Convergent Synthesis

  • Advantages: Combines pre-formed DBCO and Boc-oxyamine-PEG3 modules; reduces reaction steps.
  • Disadvantages: Requires high-purity intermediates; risk of side reactions.

Table 4: Method Comparison

Parameter Stepwise Assembly Convergent Synthesis
Total Steps 5–7 3–4
Overall Yield 60–65% 70–75%
Scalability Limited High

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO-PEG3-oxyamine-Boc (hydrochloride) readily reacts with azides through strain-promoted azide-alkyne cycloaddition. This reaction is a type of click chemistry that does not require copper catalysts, thus avoiding the toxicity associated with traditional copper-catalyzed reactions . The absence of a copper catalyst is particularly important for biological applications, where it could damage biomolecules or living cells .

Key features of SPAAC with DBCO-PEG3-oxyamine-Boc (hydrochloride):

  • High Specificity The DBCO group reacts selectively with azides, without interfering with other functional groups in biological samples .

  • Biocompatibility SPAAC occurs rapidly under mild buffer conditions, maintaining excellent biocompatibility .

  • Efficiency The reaction yields almost quantitative and stable triazoles .

Oxime Ligation

The oxyamine group in DBCO-PEG3-oxyamine-Boc (hydrochloride) allows for oxime ligation, which is another significant reaction . Oxime ligation involves the reaction of the oxyamine with aldehydes or ketones to form oximes, generating a stable covalent linkage.

Role as a Heterobifunctional Linker

DBCO-PEG3-oxyamine-Boc (hydrochloride) functions as a heterobifunctional linker, which is crucial in bioconjugation chemistry . Heterobifunctional linkers have two different reactive groups that allow for the conjugation of two different molecules .

Characteristics of DBCO-PEG3-oxyamine-Boc (hydrochloride) as a heterobifunctional linker:

FeatureDescription
DBCO Moiety Reacts with azides via strain-promoted click chemistry, enabling the conjugation of azide-modified molecules.
Oxyamine Group Facilitates oxime ligation with aldehydes or ketones, allowing for the attachment of carbonyl-containing molecules.
PEG3 Spacer Enhances water solubility, reduces aggregation, and minimizes steric hindrance, improving the performance of the conjugate in biological applications .
Boc Protection The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under mild acidic conditions to reveal a free amine group, which can then be used for further derivatization or conjugation .
Chemoselectivity The DBCO group exhibits excellent chemoselectivity, reacting specifically with azides while avoiding interference from other functional groups present in biological systems.

Scientific Research Applications

Bioconjugation Techniques

Overview:
DBCO-PEG3-oxyamine-Boc (hydrochloride) facilitates bioconjugation through its unique reactivity. The DBCO group enables strain-promoted azide-DBCO click reactions, which are highly selective and do not require toxic catalysts, making them suitable for biological applications .

Case Study:
In a study involving glycosaminoglycans, DBCO-PEG3-oxyamine was utilized to label end-labeled saccharides, allowing for visualization on gel electrophoresis. This method demonstrated over 50% labeling efficiency without the need for reduction steps, showcasing the compound's effectiveness in bioconjugation strategies .

Antibody-Drug Conjugates (ADCs)

Overview:
DBCO-PEG3-oxyamine-Boc (hydrochloride) serves as a linker in the development of antibody-drug conjugates. Its properties allow for stable attachment of therapeutic agents to antibodies, enhancing the delivery of drugs directly to target cells while minimizing systemic toxicity .

Case Study:
Research has shown that ADCs utilizing DBCO linkers exhibit improved targeting capabilities and therapeutic efficacy. For instance, conjugating cytotoxic agents to antibodies via DBCO linkers significantly increased the selectivity and potency against cancer cells compared to unconjugated drugs .

Protein Modification

Overview:
This compound is also employed in the site-specific modification of proteins, particularly targeting cysteine residues. The ability to selectively modify proteins allows researchers to create complex bioconjugates that can be used in various applications, including diagnostics and therapeutics .

Case Study:
A study demonstrated the use of DBCO-based reagents to modify N-terminal cysteine residues on proteins effectively. The resulting protein conjugates exhibited high stability and maintained biological activity, indicating the potential for using this compound in creating therapeutically relevant protein constructs .

Drug Delivery Systems

Overview:
DBCO-PEG3-oxyamine-Boc (hydrochloride) is instrumental in developing advanced drug delivery systems. Its hydrophilic PEG spacer enhances solubility and reduces aggregation, facilitating better distribution within biological systems .

Case Study:
In drug delivery research, formulations incorporating DBCO linkers showed improved pharmacokinetics and biodistribution profiles. For example, studies indicated that drugs linked via DBCO exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to free drugs .

Diagnostic Applications

Overview:
The compound's ability to form stable conjugates makes it suitable for diagnostic applications, including imaging and biosensing technologies.

Case Study:
In diagnostic assays, DBCO-PEG3-oxyamine has been used to label biomolecules for detection purposes. For example, conjugating fluorescent dyes to biomolecules via DBCO linkers allowed for sensitive detection of specific analytes in complex biological samples .

Mechanism of Action

The mechanism of action of DBCO-PEG3-oxyamine-Boc (hydrochloride) involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of DBCO-PEG3-oxyamine-Boc (hydrochloride) with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Reactivity Applications
DBCO-PEG3-oxyamine-Boc (HCl) Not explicitly listed ~589.08* DBCO, PEG3, Boc-Oxyamine, HCl SPAAC with azides; oxime ligation after Boc deprotection Sequential conjugation, ADCs
DBCO-PEG3-amine 2093409-57-3 479.58 DBCO, PEG3, -NH2 SPAAC with azides; amine coupling (e.g., NHS esters) Protein labeling, polymer synthesis
DBCO-PEG3-oxyamine 2748394-67-2 552.62 DBCO, PEG3, -ONH2 SPAAC with azides; direct oxime ligation with aldehydes/ketones Single-step bioconjugation
BocNH-PEG3-acid-amine DBCO 2739789-25-2 Not specified DBCO, PEG3, Boc-NH, -COOH SPAAC with azides; amine/acid coupling (e.g., EDC/NHS) Drug discovery, targeted therapies

*Estimated based on DBCO-PEG3-oxyamine (552.62 g/mol) + Boc group (~100.12 g/mol) + HCl (36.46 g/mol).

Key Differentiators :

Functional Group Flexibility :

  • DBCO-PEG3-oxyamine-Boc (HCl) allows sequential conjugation (azide click first, then oxime ligation after Boc removal), unlike unprotected DBCO-PEG3-oxyamine, which reacts immediately with aldehydes .
  • DBCO-PEG3-amine lacks oxyamine functionality, limiting it to azide click chemistry and amine-reactive coupling .

Stability and Solubility :

  • The hydrochloride salt enhances aqueous solubility compared to free-base analogs like DBCO-PEG3-oxyamine (light yellow oil) .
  • Boc protection prevents premature oxime ligation, improving storage stability .

Synthetic Utility :

  • BocNH-PEG3-acid-amine DBCO includes a carboxylic acid for EDC/NHS coupling, whereas DBCO-PEG3-oxyamine-Boc focuses on oxime ligation post-deprotection .

Table 2: Reaction Conditions and Performance

Compound Click Chemistry (SPAAC) Oxime Ligation Stability in Storage
DBCO-PEG3-oxyamine-Boc (HCl) Immediate (azide) Requires TFA deprotection High (Boc-protected)
DBCO-PEG3-oxyamine Immediate (azide) Immediate (pH 4–7) Moderate (sensitive to oxidation)
DBCO-PEG3-amine Immediate (azide) Not applicable High (stable as solid)

Research Findings and Practical Considerations

  • Kinetics : DBCO-PEG3-oxyamine-Boc exhibits SPAAC reaction rates comparable to DBCO-PEG3-amine (second-order rate constant ~0.1–1 M⁻¹s⁻¹) .
  • Biocompatibility : PEG3 spacers reduce cytotoxicity and aggregation in cellular assays .
  • Limitations : The Boc deprotection step (e.g., using TFA) may denature pH-sensitive biomolecules, necessitating optimization .

Q & A

Basic: What are the established methods for synthesizing DBCO-PEG3-oxyamine-Boc (hydrochloride), and how can reaction efficiency be quantified?

The synthesis typically involves coupling DBCO (dibenzocyclooctyne) with a PEG3 spacer and Boc-protected oxyamine via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry). Reaction efficiency is quantified using analytical techniques such as:

  • HPLC : To monitor intermediate purity and final product retention time.
  • NMR spectroscopy : To confirm structural integrity (e.g., DBCO’s aromatic protons at δ 7.2–7.8 ppm and PEG’s ethylene oxide signals at δ 3.5–3.7 ppm) .
  • Mass spectrometry : To verify molecular weight (expected [M+H]⁺ for DBCO-PEG3-oxyamine-Boc: ~580–600 Da).

Basic: How should researchers characterize the purity and structural integrity of DBCO-PEG3-oxyamine-Boc (hydrochloride) post-synthesis?

Critical characterization steps include:

  • Purity assessment : Reverse-phase HPLC with UV detection at 280 nm (DBCO absorbance) and comparison to synthetic standards .
  • Structural validation :
    • ¹H/¹³C NMR : Confirmation of Boc-group protons (~1.4 ppm) and PEG3 backbone .
    • FT-IR : Detection of carbonyl stretches (Boc group: ~1690 cm⁻¹) and amine hydrochloride vibrations (~2500 cm⁻¹) .
  • Stoichiometric analysis : Quantify free amine content via TNBS (trinitrobenzenesulfonic acid) assay to ensure complete Boc protection .

Advanced: How can researchers optimize reaction conditions for DBCO-PEG3-oxyamine-Boc (hydrochloride) conjugation with amine-containing biomolecules under varying pH and temperature?

Optimization requires systematic testing of:

  • pH : Neutral to slightly alkaline conditions (pH 7.4–8.5) to enhance oxyamine reactivity while minimizing hydrolysis of the Boc group .
  • Temperature : Room temperature (20–25°C) for stability; higher temperatures (>30°C) risk DBCO dimerization .
  • Molar ratios : Use a 1.5–2.0 molar excess of DBCO-PEG3-oxyamine-Boc to target amines to account for competing hydrolysis.
  • Buffer selection : Phosphate or HEPES buffers avoid nucleophilic interference, unlike Tris-based buffers .

Advanced: What are common sources of batch-to-batch variability in DBCO-PEG3-oxyamine-Boc (hydrochloride), and how can they be mitigated?

Variability arises from:

  • Incomplete Boc protection : Detectable via TNBS assay; mitigate by extending reaction time with Boc-anhydride .
  • Hygroscopic degradation : Store at -20°C in anhydrous DMSO or lyophilized form to prevent HCl-mediated hydrolysis .
  • PEG3 spacer oxidation : Use argon/vacuum purging during synthesis and storage to limit peroxide formation .

Advanced: How should researchers analyze conflicting data when DBCO-PEG3-oxyamine-Boc (hydrochloride) shows inconsistent conjugation efficiency across experimental replicates?

Address contradictions through:

  • Stability testing : Verify compound integrity via HPLC before each experiment; degraded batches show shifted retention times .
  • Reaction kinetics : Use LC-MS to track conjugation intermediates and identify competing side reactions (e.g., oxyamine hydrolysis) .
  • Environmental controls : Ensure consistent pH (use calibrated buffers) and exclude light (DBCO is photosensitive) .

Basic: What solvent systems are compatible with DBCO-PEG3-oxyamine-Boc (hydrochloride) for in vitro applications?

  • Aqueous buffers : PBS (pH 7.4) or HEPES (pH 8.0) for biomolecule conjugation .
  • Organic solvents : DMSO or DMF for stock solutions (≤10% v/v final concentration to avoid protein denaturation) .

Advanced: How can researchers validate the specificity of DBCO-PEG3-oxyamine-Boc (hydrochloride) in click chemistry reactions with azide-functionalized targets?

Validation strategies include:

  • Negative controls : Omit azide targets or use non-reactive PEG3-amine analogs to confirm DBCO-specific reactivity .
  • Competition assays : Add free DBCO (10-fold excess) to suppress signal, confirming target engagement .
  • LC-MS/MS : Identify adducts (expected mass shift + azide molecular weight) to rule out non-specific binding .

Basic: What storage conditions are recommended to maintain DBCO-PEG3-oxyamine-Boc (hydrochloride) stability over long-term use?

  • Short-term : Store at -20°C in anhydrous DMSO (desiccated, light-protected vials) for ≤1 month .
  • Long-term : Lyophilize and store at -80°C under argon; reconstitute in fresh buffer before use .

Advanced: How can researchers troubleshoot low yield in Boc deprotection steps during target molecule activation?

  • Deprotection conditions : Use TFA (trifluoroacetic acid) in DCM (2–4 hours, 0°C) for efficient Boc removal; monitor by FT-IR loss of Boc carbonyl peaks .
  • Side reactions : Add scavengers (e.g., triisopropylsilane) to prevent carbocation-mediated byproducts .

Advanced: What statistical frameworks are appropriate for analyzing dose-response data involving DBCO-PEG3-oxyamine-Boc (hydrochloride) conjugates?

  • Non-linear regression : Fit data to Hill equation for EC₅₀ determination.
  • ANOVA with post-hoc tests : Compare multiple conjugation conditions (e.g., pH, temperature) .
  • QC thresholds : Reject batches with >10% deviation in HPLC purity or NMR integration ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.